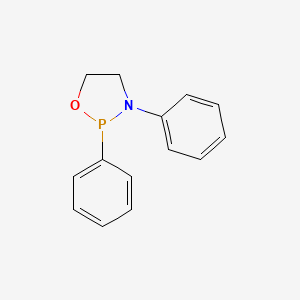
2,3-Diphenyl-1,3,2-oxazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1,3,2-oxazaphospholidine is a phosphorus-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes phosphorus, nitrogen, and oxygen atoms, along with two phenyl groups attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,3,2-oxazaphospholidine typically involves the reaction of phosphorus trichloride with aniline and phenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:
PCl3+2C6H5NH2+2C6H5OH→(C6H5)2P(O)N(C6H5)+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphorus oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3-Diphenyl-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,3,2-oxazaphospholidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
2,3-Diphenyl-1,3,2-oxazaphospholidine can be compared with other similar compounds such as:
1,3,2-Oxazaphosphorinanes: These compounds have a similar ring structure but differ in the substituents attached to the ring.
1,3,2-Diazaphospholidines: These compounds contain nitrogen atoms in place of oxygen in the ring structure.
Phosphoranes: These compounds have a different ring size and structure but share some chemical properties with this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
5679-73-2 |
|---|---|
Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
2,3-diphenyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C14H14NOP/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
UWNLNWZQJSQMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















